N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide
Description
The compound N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A methanesulfonyl (mesyl) group attached to a tetrahydroquinoline scaffold.
- An ethanediamide linker bridging the tetrahydroquinoline moiety to a piperidine-thiolan hybrid substituent.
These motifs are associated with diverse bioactivities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S2/c1-32(29,30)26-9-2-3-17-4-5-18(13-20(17)26)24-22(28)21(27)23-14-16-6-10-25(11-7-16)19-8-12-31-15-19/h4-5,13,16,19H,2-3,6-12,14-15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYGQOPNWZAELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their sequential coupling. The key steps include:
Preparation of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the sulfonylation of tetrahydroquinoline using methanesulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of 1-(thiolan-3-yl)piperidine: This involves the reaction of piperidine with thiolane under suitable conditions.
Coupling Reactions: The final step involves the coupling of the prepared moieties using a suitable linker, such as ethanediamide, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The piperidine and thiolane moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted piperidine or thiolane derivatives.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The tetrahydroquinoline and piperidine moieties may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Structural Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonyl Groups: Compound A uses a methanesulfonyl group, which is less electron-withdrawing and more metabolically stable than the triflyl group in Compound B . This may reduce off-target reactivity in biological systems. Compound D employs sulfonate groups for catalytic activity, highlighting the versatility of sulfonated motifs in non-biological applications .
In contrast, Compound D’s charged ethanediaminium linker facilitates ionic interactions in catalytic processes .
Heterocyclic Moieties: The tetrahydroquinoline in Compound A may improve blood-brain barrier penetration compared to the triarylmethane core in Compound C . The piperidine-thiolan hybrid in Compound A introduces steric bulk and sulfur-based hydrogen bonding, distinct from the dimethylpiperidine in Compound B .
Insights:
- Synthetic Complexity : Compound A’s synthesis would likely involve sequential sulfonylation (methanesulfonyl chloride) and amidation steps, contrasting with Compound B’s use of triflic anhydride for sulfonate ester formation .
- Solubility : The mesyl group in Compound A may enhance aqueous solubility compared to Compound B’s triflyl group but reduce it relative to Compound D’s ionic sulfonate .
Research Findings and Implications
This contrasts with Compound C’s triarylmethane-pyrimidine system, which targets allosteric binding pockets .
Catalytic vs. Bioactive Roles :
- While Compound D’s sulfonated linker facilitates catalysis via Brønsted acid activation , Compound A’s ethanediamide linker is optimized for hydrogen bonding in biological targets.
Metabolic Stability :
- The thiolan moiety in Compound A may confer resistance to oxidative metabolism compared to Compound B’s dimethylpiperidine, which is prone to CYP450-mediated degradation .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinoline core with a methanesulfonyl group and a piperidine moiety. The chemical formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.45 g/mol. The unique arrangement of functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₃N₃O₄S |
| Molecular Weight | 373.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways or cellular signaling processes. For example:
- Enzyme Inhibition : Potential inhibition of kinases or proteases that are crucial for cancer cell proliferation.
- Receptor Interaction : Possible modulation of neurotransmitter receptors which could influence neurological pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Exhibits significant effects against certain bacterial strains.
- Anticancer Properties : In vitro studies have shown its potential to inhibit the growth of cancer cells.
- Neuroprotective Effects : Potential for protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed promising anticancer activity through apoptosis induction in human cancer cell lines .
- Study 2 : Research conducted on its antimicrobial properties revealed effective inhibition against Staphylococcus aureus, suggesting a mechanism involving disruption of bacterial cell wall synthesis .
Future Directions in Research
Further investigations are needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future research include:
- Molecular Docking Studies : To elucidate binding affinities and interactions with target proteins.
- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
